MSD-D

Description

Properties

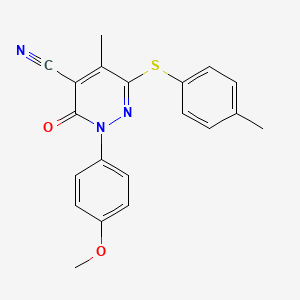

Molecular Formula |

C20H17N3O2S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-6-(4-methylphenyl)sulfanyl-3-oxopyridazine-4-carbonitrile |

InChI |

InChI=1S/C20H17N3O2S/c1-13-4-10-17(11-5-13)26-19-14(2)18(12-21)20(24)23(22-19)15-6-8-16(25-3)9-7-15/h4-11H,1-3H3 |

InChI Key |

YMRVCZZVGOWQDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN(C(=O)C(=C2C)C#N)C3=CC=C(C=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MSDD; MSD D; MSD-D |

Origin of Product |

United States |

Foundational & Exploratory

The Principle of Meso Scale Discovery (MSD) Immunoassay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the Meso Scale Discovery (MSD) immunoassay platform. It is designed for researchers, scientists, and drug development professionals who are looking to leverage this technology for sensitive and high-throughput biomolecule quantification.

Core Principles: A Fusion of Immunoassay and Electrochemiluminescence

The Meso Scale Discovery (MSD) platform is a powerful analytical tool that integrates the specificity of immunoassays with the sensitivity of electrochemiluminescence (ECL) detection.[1][2][3] This combination allows for the precise quantification of a wide range of analytes, from cytokines and chemokines to intracellular signaling proteins and biomarkers, in various complex biological matrices.[2] The technology is built upon two key innovations: MULTI-ARRAY® and MULTI-SPOT® microplates and SULFO-TAG™ electrochemiluminescent labels.

MULTI-ARRAY® and MULTI-SPOT® Technology

At the heart of the MSD platform are the proprietary MULTI-ARRAY® and MULTI-SPOT® microplates. Unlike traditional ELISA plates, which have a polystyrene surface, MSD plates feature carbon electrodes integrated into the bottom of each well.[1] This carbon surface has a significantly higher binding capacity for biological molecules, approximately 10 times greater than polystyrene, which enhances assay performance.[4][5]

The MULTI-SPOT® plates take this a step further by incorporating an array of up to ten distinct capture antibody spots within a single well.[2] This enables the simultaneous measurement of multiple analytes from a single, small-volume sample, a capability known as multiplexing.[1][2] This feature is particularly advantageous when working with precious or limited samples.

Electrochemiluminescence (ECL) and SULFO-TAG™ Labels

The detection method in MSD immunoassays is electrochemiluminescence, a process where a stable, non-radioactive label emits light upon electrochemical stimulation.[4][5] MSD employs a ruthenium(II) tris(bipyridine) complex, SULFO-TAG™, as its ECL label.[6][7] These labels are conjugated to detection antibodies.

The ECL reaction is initiated by applying a voltage to the carbon electrodes in the presence of a co-reactant, tripropylamine (B89841) (TPA), which is a component of the MSD Read Buffer.[6][7][8] This triggers a cascade of oxidation-reduction reactions, leading to the excitation of the SULFO-TAG™ label and the subsequent emission of light at approximately 620 nm. The intensity of the emitted light is directly proportional to the amount of analyte in the sample and is measured by a sensitive CCD camera within the MSD instrument.

A key advantage of ECL is that the stimulation (electricity) is decoupled from the signal (light), resulting in very low background noise and high sensitivity.[4][5] Only the SULFO-TAG™ labels in close proximity to the electrode surface are excited, further minimizing background signals.[4][5]

The Electrochemiluminescence Signaling Pathway

The generation of the ECL signal is a cyclical process, allowing for signal amplification and contributing to the high sensitivity of MSD assays. The fundamental steps of the Ru(bpy)32+/TPA ECL reaction are as follows:

-

Oxidation at the Electrode: Both the SULFO-TAG™ label (containing Ru(bpy)32+) and tripropylamine (TPA) are oxidized at the surface of the carbon electrode upon application of a voltage.

-

Formation of Reactive Intermediates: The oxidized TPA forms a highly reactive TPA radical.

-

Redox Cycling and Excitation: The TPA radical transfers an electron to the oxidized SULFO-TAG™, regenerating the original Ru(bpy)32+ in an excited state (Ru(bpy)32+*).

-

Light Emission: The excited SULFO-TAG™ relaxes to its ground state, emitting a photon of light at 620 nm.

-

Signal Amplification: The regenerated SULFO-TAG™ is available to undergo another cycle of oxidation and reduction, leading to the emission of multiple photons from a single label and thus amplifying the signal.

Quantitative Performance and Comparison

MSD assays offer significant advantages in terms of sensitivity and dynamic range compared to traditional colorimetric ELISAs.[2][9] The platform's performance is further enhanced with different assay formats, such as the highly sensitive S-PLEX® kits.[10][11][12]

| Feature | MSD Immunoassay | Traditional ELISA |

| Lower Limit of Detection (LLOD) | Typically in the low pg/mL to fg/mL range. S-PLEX® assays can achieve low fg/mL sensitivity.[11] | Generally in the high pg/mL to ng/mL range. |

| Dynamic Range | 3-4+ logs.[9] | 1-2 logs.[9] |

| Sample Volume | 10-25 µL for up to 10 analytes.[9] | 50-100 µL per analyte.[9] |

| Multiplexing Capability | Up to 10 analytes per well.[2][9] | No, single analyte per well.[9] |

| Matrix Effects | Greatly reduced.[9] | Can be significant. |

| Workflow | Simpler, faster protocols with fewer wash steps.[9] | More numerous and longer steps.[9] |

| Read Time | 1-3 minutes per 96-well plate.[9] | Slower, dependent on substrate reaction time. |

Experimental Protocols: A Generalized Workflow

While specific protocols may vary depending on the assay kit and analytes, the following provides a generalized workflow for a standard MSD sandwich immunoassay.

Plate Coating (for user-coated plates)

-

Prepare Coating Solution: Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., PBS).

-

Coat Plate: Dispense the coating solution into the wells of a high-bind MSD plate.

-

Incubate: Incubate the plate for 1-2 hours at room temperature with shaking, or overnight at 4°C.

-

Wash: Wash the plate three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

Sandwich Immunoassay Procedure

-

Blocking: Add a blocking solution (e.g., MSD Blocker A) to each well to prevent non-specific binding. Incubate for 1 hour at room temperature with shaking.

-

Sample/Calibrator Addition: Wash the plate and add calibrators or samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.

-

Detection Antibody Addition: Wash the plate and add the SULFO-TAG™ conjugated detection antibody. Incubate for 1-2 hours at room temperature with shaking.

-

Final Wash: Wash the plate three times with wash buffer.

-

Reading: Add MSD Read Buffer T to each well and immediately read the plate on an MSD instrument.

Applications in Research and Drug Development

The high sensitivity, wide dynamic range, and multiplexing capabilities of MSD immunoassays make them well-suited for a variety of applications in both basic research and the pharmaceutical industry. These include:

-

Biomarker discovery and validation: Simultaneously screen panels of potential biomarkers in various disease areas.

-

Pharmacokinetic (PK) and pharmacodynamic (PD) studies: Accurately measure drug and biomarker concentrations in preclinical and clinical samples.

-

Immunogenicity testing: Detect and characterize anti-drug antibodies (ADAs).

-

Cellular signaling pathway analysis: Quantify the phosphorylation status of key signaling proteins.

-

Vaccine development: Evaluate immune responses by measuring antibody titers and cytokine profiles.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. bioxpedia.com [bioxpedia.com]

- 3. nebiolab.com [nebiolab.com]

- 4. V-PLEX Quality | Meso Scale Discovery [mesoscale.com]

- 5. Our Immunoassays | Meso Scale Discovery [mesoscale.com]

- 6. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.usm.edu [sites.usm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ELISA Comparison | Meso Scale Discovery [mesoscale.com]

- 10. S-PLEX Assay Platform | Meso Scale Discovery [mesoscale.com]

- 11. Meso Scale Discovery S-PLEX ultrasensitive assay platform [labonline.com.au]

- 12. S-PLEX Technology | Meso Scale Discovery [mesoscale.com]

An In-depth Technical Guide to MSD Electrochemiluminescence Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Meso Scale Discovery (MSD) electrochemiluminescence (ECL) technology. It is designed to furnish researchers, scientists, and drug development professionals with a deep understanding of the core principles, experimental methodologies, and practical applications of this powerful analytical platform.

Core Principles of MSD Electrochemiluminescence

Meso Scale Discovery's technology is a proprietary platform that utilizes electrochemiluminescence for the detection of biomolecules.[1][2] This technology combines the principles of traditional enzyme-linked immunosorbent assays (ELISA) with the advantages of ECL, offering superior performance in terms of sensitivity, dynamic range, and multiplexing capabilities.[3]

At the heart of the MSD platform are multi-well plates integrated with carbon electrodes at the bottom of each well.[4] These electrodes serve as the solid phase for immobilizing capture reagents, such as antibodies, and have a significantly higher binding capacity than traditional polystyrene plates.[4] The detection system employs SULFO-TAG™ labels, which are conjugated to detection antibodies.[4] These labels are based on a ruthenium(II) tris(bipyridine) complex, [Ru(bpy)₃]²⁺.[3]

The ECL reaction is initiated by applying a voltage to the electrodes within the microplate. In the presence of a co-reactant, typically tripropylamine (B89841) (TPA) found in the MSD Read Buffer, the SULFO-TAG™ label undergoes a series of oxidation-reduction reactions.[5][6] This process generates an excited state of the ruthenium complex, which then decays and emits light at a wavelength of 620 nm.[5][6] The intensity of the emitted light is directly proportional to the amount of analyte present in the sample and is measured by a sensitive CCD camera.[3] A key advantage of this technology is that the electrochemical stimulation is decoupled from the light signal, resulting in low background and high sensitivity.[4]

Quantitative Data and Performance Characteristics

MSD technology offers significant quantitative advantages over traditional immunoassay platforms. These include a wider dynamic range, higher sensitivity, and reduced matrix effects.[3] The platform's performance can be attributed to the signal amplification from multiple excitation cycles of the SULFO-TAG™ labels and the low background signal.[4]

Table 1: Comparison of MSD ECL and Traditional ELISA

| Feature | MSD Electrochemiluminescence | Traditional ELISA | Citation(s) |

| Detection Principle | Electrochemiluminescence | Colorimetric or Chemiluminescent | [3] |

| Dynamic Range | 3-4+ logs | 1-2 logs | [3] |

| Sensitivity | High (pg/mL to fg/mL) | Moderate to Low (ng/mL to pg/mL) | [6][7] |

| Sample Volume | Low (typically 1-25 µL) | Higher (typically 50-100 µL) | [3][6] |

| Matrix Effects | Greatly reduced | Can be significant | [3] |

| Multiplexing | Up to 10 analytes per well | Typically single-plex | [2][3] |

| Wash Steps | Typically 1-3 | Many | [3] |

| Read Times | Fast (1-3 minutes per plate) | Slower | [8] |

Table 2: Performance Characteristics of MSD V-PLEX and S-PLEX Assays

| Assay Platform | Lower Limit of Detection (LLOD) | Key Features | Citation(s) |

| V-PLEX | pg/mL range | Validated kits with guaranteed performance specifications. Ideal for clinical-grade data generation. | [9][10] |

| S-PLEX | Low femtogram/mL range | Ultra-sensitive platform, reducing LLOD by 10- to 1000-fold over other methods. Enables measurement of very low abundance proteins. | [11][12][13] |

Experimental Protocols

The following sections provide detailed methodologies for common MSD ECL assays. These protocols serve as a general guideline and may require optimization based on the specific application.

Sandwich Immunoassay Protocol

This is the most common assay format for quantifying antigens.

-

Plate Coating:

-

MSD plates are coated with a capture antibody specific to the analyte of interest. This can be done by the user or pre-coated plates can be purchased.[1]

-

For user-coated plates, add the capture antibody solution to the wells and incubate for 1-2 hours at room temperature with shaking or overnight at 4°C.[14]

-

-

Blocking:

-

Sample and Calibrator Incubation:

-

Detection Antibody Incubation:

-

Read:

Anti-Drug Antibody (ADA) Bridging Assay Protocol

This assay format is used to detect the presence of anti-drug antibodies in patient samples.

-

Master Mix Preparation:

-

Prepare a master mix containing the SULFO-TAG™ labeled drug and the biotinylated drug.[17]

-

-

Sample Incubation:

-

In a separate polypropylene (B1209903) plate, mix the master mix with the patient sample (and controls/calibrators).[17]

-

Incubate for 1-2 hours at room temperature with shaking or overnight at 4°C to allow the formation of a "bridge" between the labeled drugs and the ADA.[17]

-

-

Plate Preparation:

-

During the sample incubation, block a streptavidin-coated MSD plate with a suitable blocking buffer for 30 minutes to 1 hour with shaking.[17]

-

-

Transfer and Capture:

-

Read:

Applications in Drug Discovery and Development

The high sensitivity, wide dynamic range, and multiplexing capabilities of MSD ECL technology make it a valuable tool throughout the drug discovery and development pipeline.

-

Biomarker Analysis: Simultaneously measure multiple cytokines, chemokines, and other biomarkers from small sample volumes, providing a comprehensive understanding of disease states and drug responses.[18][19]

-

Pharmacokinetics (PK): Develop sensitive assays to quantify drug concentrations in biological matrices, essential for understanding drug absorption, distribution, metabolism, and excretion.[20]

-

Immunogenicity Testing: Detect and characterize anti-drug antibodies (ADAs) with high drug tolerance, a critical step in assessing the safety and efficacy of biotherapeutics.[15][16][21]

-

Cell-Based Assays: Quantify intracellular proteins and signaling molecules to elucidate mechanisms of action and assess drug potency.[22]

-

Vaccine Development: Analyze immune responses to vaccine candidates by measuring antibody titers and cytokine profiles.[23]

Conclusion

MSD electrochemiluminescence technology offers a robust and versatile platform for a wide range of bioanalytical applications. Its superior performance characteristics compared to traditional immunoassays, including enhanced sensitivity, broader dynamic range, and multiplexing capabilities, empower researchers to generate high-quality data from precious samples. This in-depth guide provides the foundational knowledge for scientists and drug development professionals to effectively leverage this technology to accelerate their research and development efforts.

References

- 1. Our Immunoassays | Meso Scale Discovery [mesoscale.com]

- 2. nebiolab.com [nebiolab.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Why Electrochemiluminescence | Meso Scale Discovery [mesoscale.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. Meso-scale Discovery Assay Detects the Changes of Plasma Cytokine Levels in Mice after Low or High LET Ionizing Irradiation [besjournal.com]

- 7. Comparison of highly sensitive, multiplex immunoassay platforms for streamlined clinical cytokine quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ELISA Comparison | Meso Scale Discovery [mesoscale.com]

- 9. rbm.iqvia.com [rbm.iqvia.com]

- 10. Validated Assay Kits | Meso Scale Discovery [mesoscale.com]

- 11. bms.kr [bms.kr]

- 12. S-PLEX Technology | Meso Scale Discovery [mesoscale.com]

- 13. S-PLEX Assay Platform | Meso Scale Discovery [mesoscale.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. Immunogenicity Assays (anti-drug antibodies : ADA) [prima-sci.com]

- 17. nebiolab.com [nebiolab.com]

- 18. nebiolab.com [nebiolab.com]

- 19. Validation and Suitability Assessment of Multiplex Mesoscale Discovery Immunogenicity Assay for Establishing Serological Signatures Using Vaccinated, Non-Vaccinated and Breakthrough SARS-CoV-2 Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mesoscale.com [mesoscale.com]

- 21. Immunogenicity | Meso Scale Discovery [mesoscale.com]

- 22. mesoscale.com [mesoscale.com]

- 23. Development of a novel multiplex electrochemiluminescent-based immunoassay to aid enterotoxigenic Escherichia coli vaccine development and evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MSD Technology for Cytokine and Chemokine Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meso Scale Discovery (MSD) technology and its application in the quantitative, multiplexed profiling of cytokines, chemokines, and other biomarkers. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental workflows, and data analysis considerations essential for leveraging this powerful immunoassay platform.

Core Principles of MSD Technology

Meso Scale Discovery technology is a plate-based immunoassay platform that utilizes electrochemiluminescence (ECL) for the detection and quantification of biomolecules with high sensitivity and a wide dynamic range.[1] The technology integrates MULTI-ARRAY® and MULTI-SPOT® microplates with SULFO-TAG™ electrochemiluminescent labels to enable efficient, multiplexed analysis of complex biological samples.[2]

The fundamental principle of MSD is similar to a traditional sandwich ELISA, but it replaces the colorimetric or fluorescent signal generation with an ECL-based system. This key difference provides several advantages, including lower background signals and increased sensitivity.[1][3] The detection process is initiated by applying electricity to electrodes integrated into the bottom of the microplates, leading to a light-emitting reaction from the SULFO-TAG™ labels captured on the electrode surface.[1] Only labels in close proximity to the electrode are excited, minimizing background interference from the sample matrix.[1]

Key Components:

-

MULTI-ARRAY® and MULTI-SPOT® Plates: These microplates are a cornerstone of the MSD platform. They feature carbon electrodes printed in each well, upon which capture antibodies are patterned in arrays.[2] This design allows for the simultaneous measurement of multiple analytes in a single well, a capability known as multiplexing.[4] The plates come in various formats, including 96- and 384-well plates, with different spot patterns to accommodate a range of multiplexing needs.[5]

-

SULFO-TAG™ Labels: These are electrochemiluminescent labels that are conjugated to detection antibodies.[2] When a voltage is applied to the plate electrodes, the SULFO-TAG™ labels, in the presence of a co-reactant in the read buffer, participate in an oxidation-reduction reaction that generates light.[1] The emitted light is measured by an MSD instrument to quantify the amount of analyte in the sample.[6]

-

Read Buffer: This solution contains a co-reactant, tripropylamine (B89841) (TPA), which is essential for the ECL reaction.[1]

-

MSD Instruments: These are specialized readers designed to apply the voltage to the microplates and detect the emitted light with high sensitivity.[6]

Advantages of MSD for Cytokine and Chemokine Profiling

Cytokines and chemokines are critical signaling molecules involved in a vast array of biological processes, including inflammation, immune responses, and disease pathogenesis.[7] Their accurate measurement is crucial for understanding disease mechanisms and for the development of novel therapeutics. MSD technology offers several key advantages for this application:

-

High Sensitivity: The ECL detection method provides ultra-low detection limits, often in the sub-picogram per milliliter (pg/mL) range, enabling the quantification of low-abundance cytokines.[8][9]

-

Wide Dynamic Range: MSD assays typically have a broad linear dynamic range of 3 to 5 logs, which allows for the measurement of both low and high abundance analytes in the same sample without the need for multiple dilutions.[2]

-

Multiplexing Capability: The ability to measure up to 10 or more analytes simultaneously in a single well conserves precious sample volume and reduces the time and cost of analysis compared to single-analyte assays like traditional ELISA.

-

Low Sample Volume: Multiplexing and high sensitivity mean that only a small amount of sample (typically 25 µL or less) is required per well.[9][10]

-

Matrix Tolerance: The technology demonstrates high tolerance to complex sample matrices such as serum, plasma, cell culture supernatants, and tissue lysates, minimizing interference and improving data quality.[2][3]

-

Simple Workflow: The assay protocols are generally straightforward and can be performed with or without wash steps, offering flexibility and ease of use.[8]

Experimental Workflow

The general workflow for a sandwich-based MSD immunoassay for cytokine and chemokine profiling is outlined below. Specific protocols may vary depending on the kit and analytes being measured.

Detailed Experimental Protocol (Example: Human Proinflammatory Panel)

This protocol is a representative example and should be adapted based on the specific MSD kit instructions.

1. Reagent Preparation:

- Prepare assay plates by adding the appropriate blocking solution if required by the kit.

- Reconstitute calibrators (standards) provided in the kit with the specified diluent to create a standard curve. Perform serial dilutions as instructed.

- Prepare samples. Samples may require dilution to fall within the dynamic range of the assay. Use the appropriate diluent recommended by the manufacturer.

- Prepare the detection antibody solution by diluting the SULFO-TAG™ conjugated antibodies in the specified diluent.

2. Assay Procedure (Washed Assay):

- Add 25 µL of prepared standards and samples to the appropriate wells of the MSD MULTI-SPOT® plate.

- Incubate the plate with shaking for 1-2 hours at room temperature.

- Wash the plate 3 times with an appropriate wash buffer (e.g., PBS + 0.05% Tween-20).

- Add 25 µL of the prepared detection antibody solution to each well.

- Incubate the plate with shaking for 1-2 hours at room temperature.

- Wash the plate 3 times with wash buffer.

3. Signal Detection:

- Add 150 µL of MSD Read Buffer T to each well.

- Place the plate in an MSD instrument and initiate the read sequence. The instrument will apply voltage and measure the ECL signal.

4. Data Analysis:

- The MSD DISCOVERY WORKBENCH® software or other appropriate analysis software is used to process the raw ECL signals.[2]

- A standard curve is generated by plotting the ECL signal of the calibrators against their known concentrations.

- The concentrations of the analytes in the unknown samples are then interpolated from this standard curve.

Data Presentation and Performance Characteristics

The performance of MSD cytokine and chemokine assays is characterized by several key parameters. The following tables summarize typical performance data for a representative human cytokine panel.

Table 1: Assay Performance Characteristics

| Analyte | Lower Limit of Quantification (LLQ) (pg/mL) | Upper Limit of Quantification (ULQ) (pg/mL) | Dynamic Range (Logs) |

| IFN-γ | 0.5 - 5 | 10,000 - 20,000 | ~4 |

| IL-1β | 0.1 - 2 | 5,000 - 10,000 | ~4 |

| IL-6 | 0.2 - 3 | 10,000 - 20,000 | ~4 |

| IL-8 | 0.1 - 2 | 5,000 - 10,000 | ~4 |

| IL-10 | 0.2 - 3 | 10,000 - 20,000 | ~4 |

| TNF-α | 0.3 - 4 | 10,000 - 20,000 | ~4 |

Note: Values are representative and can vary between specific kits and sample types.

Table 2: Precision and Recovery

| Analyte | Intra-assay CV (%) | Inter-assay CV (%) | Spike Recovery (%) |

| IFN-γ | < 10 | < 15 | 80 - 120 |

| IL-1β | < 10 | < 15 | 80 - 120 |

| IL-6 | < 10 | < 15 | 80 - 120 |

| IL-8 | < 10 | < 15 | 80 - 120 |

| IL-10 | < 10 | < 15 | 80 - 120 |

| TNF-α | < 10 | < 15 | 80 - 120 |

CV = Coefficient of Variation. Spike recovery is typically assessed in various biological matrices.[5]

Signaling Pathways in Cytokine and Chemokine Biology

Understanding the signaling pathways initiated by cytokines and chemokines is fundamental to interpreting profiling data. These pathways are complex and interconnected, ultimately leading to changes in gene expression and cellular function.

General Cytokine Signaling (JAK-STAT Pathway)

A major signaling pathway for many cytokines is the JAK-STAT pathway.

Upon cytokine binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor.[11] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by JAKs.[11] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[11]

General Chemokine Signaling (GPCR Pathway)

Chemokines primarily signal through G-protein coupled receptors (GPCRs).

Binding of a chemokine to its GPCR activates an associated heterotrimeric G-protein.[12] This leads to the activation of downstream effectors such as phospholipase C (PLC).[13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in cellular responses like chemotaxis, degranulation, and changes in cell adhesion.[13]

Conclusion

MSD technology provides a robust, sensitive, and efficient platform for the quantitative profiling of cytokines and chemokines. Its multiplexing capabilities, wide dynamic range, and low sample volume requirements make it an invaluable tool for researchers and drug development professionals seeking to understand the complex roles of these signaling molecules in health and disease. By combining a sound understanding of the technology's core principles with well-executed experimental protocols, researchers can generate high-quality, reproducible data to advance their scientific and clinical objectives.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. mesoscale.com [mesoscale.com]

- 3. precisionformedicine.com [precisionformedicine.com]

- 4. bioxpedia.com [bioxpedia.com]

- 5. mesoscale.com [mesoscale.com]

- 6. Development of a novel multiplex electrochemiluminescent-based immunoassay to aid enterotoxigenic Escherichia coli vaccine development and evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]

- 8. mesoscale.com [mesoscale.com]

- 9. MSD Assay Service - Creative Proteomics [cytokine.creative-proteomics.com]

- 10. Multiplexed Cytokine Screening with Meso Scale Discovery [cellcarta.com]

- 11. Cytokine Signaling Pathways in Drug Development - Creative Proteomics [cytokine.creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

Exploring Biomarker Discovery with Meso Scale Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of Meso Scale Discovery (MSD) technology in the field of biomarker discovery. MSD's electrochemiluminescence (ECL) platform offers a unique combination of high sensitivity, wide dynamic range, and multiplexing capabilities, making it a powerful tool for researchers in drug development and various biomedical fields.[1][2][3] This document provides a comprehensive overview of the technology, detailed experimental protocols, data interpretation guidelines, and a look into its application in studying cellular signaling pathways.

The Core Principles of Meso Scale Discovery

Meso Scale Discovery (MSD) is an immunoassay platform based on electrochemiluminescence (ECL) for the detection and quantification of proteins and other biomolecules with high sensitivity and a wide dynamic range.[1] The technology combines two key features: MULTI-ARRAY® technology and electrochemiluminescence.

-

MULTI-ARRAY® Technology: MSD plates feature carbon electrodes with a high binding capacity, allowing for the immobilization of capture antibodies in a patterned array within each well.[4][5] This multi-spot format enables the simultaneous measurement of up to 10 different analytes in a single well, a process known as multiplexing.[4][6] This capability is highly efficient, conserving precious sample volume and reducing the number of plates and processing time required compared to traditional methods like ELISA.[7]

-

Electrochemiluminescence (ECL): The detection method utilizes SULFO-TAG™ labels, which are conjugated to detection antibodies.[5] When an electrical current is applied to the carbon electrodes in the presence of a read buffer, the SULFO-TAG™ labels near the electrode surface are stimulated, leading to a light-emitting chemical reaction.[5][8] The intensity of the emitted light is proportional to the amount of analyte present in the sample and is measured by a sensitive CCD camera.[4] This ECL detection system provides several advantages, including low background noise, high sensitivity, and a broad dynamic range, allowing for the measurement of both low and high abundance analytes in the same sample with minimal dilutions.[5][9]

Experimental Workflow: From Sample to Signal

The general workflow for a biomarker discovery experiment using MSD is straightforward and can be adapted for various sample types. The following diagram illustrates the key steps involved in a typical multiplex sandwich immunoassay.

Caption: A diagram illustrating the general workflow of a Meso Scale Discovery multiplex assay.

Detailed Experimental Protocols

This section provides detailed methodologies for sample preparation and a representative multiplex cytokine assay.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results. Here are protocols for common sample types.

Serum and Plasma:

-

Collection: Collect whole blood using a serum separator tube (for serum) or a tube containing an anticoagulant like EDTA (for plasma).

-

Clotting (Serum): Allow the blood to clot at room temperature for at least 30-60 minutes.

-

Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C.

-

Aliquoting: Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells, and transfer to clean polypropylene (B1209903) tubes.

-

Storage: Store aliquots at -80°C to avoid freeze-thaw cycles.

Cell Lysates:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat as required for the experiment.

-

Washing: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add MSD Lysis Buffer (e.g., 1% Triton X-100 in Tris-based buffer with protease and phosphatase inhibitors) to the cell pellet or plate.

-

Incubation: Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

Storage: Store lysate aliquots at -80°C.

V-PLEX Proinflammatory Panel 1 Human Assay Protocol

This protocol is for the quantitative determination of 10 proinflammatory cytokines (IFN-γ, IL-1β, IL-2, IL-4, IL-6, IL-8, IL-10, IL-12p70, IL-13, and TNF-α) in human serum, plasma, and cell culture supernatants.[6]

Materials:

-

V-PLEX Proinflammatory Panel 1 Human Kit (including pre-coated plate, calibrators, detection antibodies, and diluents)

-

MSD Read Buffer T

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate shaker

-

MSD instrument (e.g., MESO SECTOR S 600)

Procedure:

-

Reagent Preparation:

-

Bring all reagents to room temperature.

-

Prepare the calibrator standards by reconstituting the lyophilized calibrator blend and performing serial dilutions in the specified diluent according to the kit insert.

-

Prepare the detection antibody solution by mixing the SULFO-TAG™ labeled antibodies in the specified diluent.

-

-

Assay Protocol:

-

Add 50 µL of sample, calibrator, or control to each well of the pre-coated plate.

-

Seal the plate and incubate at room temperature with shaking for 2 hours.

-

Wash the plate 3 times with at least 150 µL/well of Wash Buffer.

-

Add 25 µL of the prepared detection antibody solution to each well.

-

Seal the plate and incubate at room temperature with shaking for 2 hours.

-

Wash the plate 3 times with at least 150 µL/well of Wash Buffer.

-

Add 150 µL of 2X Read Buffer T to each well.

-

Read the plate immediately on an MSD instrument.

-

Data Presentation and Analysis

Quantitative data from MSD assays are typically presented in tables showing the concentration of each analyte in different sample groups. The DISCOVERY WORKBENCH® software is used to analyze the raw data from the MSD instrument.[10] The software performs a 4-parameter logistic curve fit for the standard curve of each analyte to calculate the concentration of the analytes in the unknown samples.[10]

Example Quantitative Data: Serum Cytokine Levels in Healthy Adults

The following table presents representative data on the serum concentrations of several cytokines in a cohort of healthy adults, as measured by a multiplex immunoassay. This type of data is crucial for establishing baseline levels and identifying significant changes in disease states.

| Cytokine | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Range (pg/mL) |

| IL-1β | 0.5 | 0.3 | 0.1 - 1.2 |

| IL-6 | 1.8 | 1.1 | 0.5 - 4.5 |

| IL-8 | 5.2 | 2.5 | 2.1 - 10.8 |

| IL-10 | 1.1 | 0.7 | 0.3 - 2.9 |

| TNF-α | 2.3 | 1.4 | 0.8 - 5.6 |

| IFN-γ | 0.9 | 0.5 | 0.2 - 2.1 |

This table is a representative example and values can vary between studies and populations.

Application in Signaling Pathway Analysis

MSD technology is particularly well-suited for studying cellular signaling pathways by enabling the simultaneous measurement of total and phosphorylated proteins in cell lysates. This provides a dynamic view of pathway activation in response to various stimuli.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. MSD offers assays to quantify key total and phosphorylated proteins in this pathway, such as ERK1/2, p38, and JNK.

Caption: A diagram of the MAPK signaling pathway highlighting key proteins measured by MSD assays.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. MSD assays can be used to measure the phosphorylation of key components like p65 (RelA) to assess pathway activation.

Caption: A diagram of the NF-κB signaling pathway with key proteins measured by MSD assays.

Choosing the Right MSD Assay: A Decision Guide

MSD offers different assay formats to cater to various research needs. The two main categories are V-PLEX® and U-PLEX®. The choice between them depends on the specific requirements of the study.

Caption: A decision tree to guide the selection between MSD's V-PLEX and U-PLEX assay platforms.

V-PLEX® Assays: These are fully validated, pre-configured multiplex kits that provide high lot-to-lot consistency and reproducible results.[2] They are ideal for longitudinal studies, clinical trials, and regulated environments where assay performance and reliability are paramount. V-PLEX kits come with pre-coated plates and all necessary reagents.[2]

U-PLEX® Assays: This platform offers greater flexibility, allowing researchers to create their own custom multiplex panels.[2] Users can combine any of the available U-PLEX antibody pairs or even incorporate their own biotinylated antibodies. This is particularly useful for discovery-phase research or when studying novel biomarkers not available in pre-configured panels.

Conclusion

Meso Scale Discovery technology provides a robust and versatile platform for biomarker discovery and analysis. Its core advantages of high sensitivity, wide dynamic range, and multiplexing capabilities empower researchers to gain deeper insights from precious biological samples. By offering both validated, ready-to-use kits and flexible, customizable assay formats, MSD caters to the diverse needs of the scientific community, from basic research to clinical drug development. The ability to quantitatively analyze key signaling pathways further enhances its utility in understanding disease mechanisms and the effects of therapeutic interventions. This guide provides a foundational understanding of the principles and practices of MSD, enabling researchers to effectively integrate this powerful technology into their biomarker discovery workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Meso Scale Discovery (MSD) - Creative Diagnostics [qbd.creative-diagnostics.com]

- 4. V-PLEX Proinflammatory Panel 1 Human Kit | Meso Scale Discovery [mesoscale.com]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. Meso Scale Discovery V-PLEX Proinflammatory Panel 1 Human Kit, 1 plate, | Fisher Scientific [fishersci.com]

- 7. mesoscale.com [mesoscale.com]

- 8. medium.com [medium.com]

- 9. V-PLEX Plus Proinflammatory Panel 1 Human Kit | Meso Scale Discovery [mesoscale.com]

- 10. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Showdown: Meso Scale Discovery vs. Traditional ELISA

For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of bioanalysis, enabling the quantification of proteins and other biomolecules. However, the advent of Meso Scale Discovery (MSD) has introduced a powerful alternative, offering significant advantages in sensitivity, dynamic range, and multiplexing capabilities. This in-depth technical guide provides a comprehensive comparison of these two immunoassay platforms, designed for researchers, scientists, and drug development professionals seeking to select the optimal technology for their analytical needs.

Core Principles: A Tale of Two Detections

The fundamental difference between MSD and traditional ELISA lies in their detection methodologies. While both platforms typically employ a sandwich immunoassay format, the signaling and detection mechanisms are distinct.

Traditional ELISA relies on a colorimetric reaction. In a sandwich ELISA, a capture antibody immobilized on a polystyrene plate binds the target analyte. A detection antibody, conjugated to an enzyme such as Horseradish Peroxidase (HRP), then binds to a different epitope on the analyte. The addition of a substrate (e.g., TMB) results in a colored product, and the optical density, measured with a spectrophotometer, is proportional to the amount of analyte present.[1][2]

Meso Scale Discovery (MSD) , on the other hand, utilizes electrochemiluminescence (ECL).[1] In an MSD assay, the capture antibodies are immobilized on carbon electrodes at the bottom of the microplate wells.[1] The detection antibody is labeled with a SULFO-TAG™, an electrochemiluminescent molecule.[3] When a voltage is applied to the electrodes by an MSD instrument, the SULFO-TAG™ in proximity to the electrode undergoes a chemical reaction that emits light.[3][4] This light is measured by a CCD camera, and its intensity is directly proportional to the concentration of the analyte.[1]

Head-to-Head Comparison: A Quantitative Look

The distinct detection technologies of MSD and ELISA translate into significant differences in performance. The following table summarizes the key quantitative parameters for each platform.

| Feature | Meso Scale Discovery (MSD) | Traditional ELISA |

| Detection Technology | Electrochemiluminescence (ECL) | Colorimetric (Absorbance) |

| Sensitivity (LLOD) | High (femtogram to picogram/mL range) | Moderate (picogram to nanogram/mL range) |

| Dynamic Range | Wide (3-4+ logs)[1] | Narrow (1-2 logs)[1] |

| Sample Volume | Low (10–25 µL for up to 10 analytes)[1] | Higher (50–100 µL per analyte)[1] |

| Multiplexing Capability | Up to 10 analytes per well[1] | Single analyte per well |

| Matrix Effects | Greatly reduced[1] | Can be significant |

| Assay Time | Faster (typically 1-3 wash steps)[1] | Slower (multiple wash steps)[1] |

| Throughput | High (fast read times)[1] | Lower |

Experimental Workflows: Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the core experimental workflows for a sandwich ELISA and a multiplex MSD assay.

Delving Deeper: The Chemistry of Detection

The signaling pathways for both technologies are fundamentally different, leading to the observed performance disparities.

Detailed Experimental Protocols

To provide a practical understanding, the following sections outline detailed methodologies for a standard sandwich ELISA and a multiplex MSD cytokine assay.

Protocol 1: Traditional Sandwich ELISA (Colorimetric)

This protocol is a general guideline for a typical sandwich ELISA. Specific antibody concentrations, incubation times, and temperatures may need optimization.

Materials:

-

High-binding 96-well polystyrene plate

-

Capture Antibody

-

Detection Antibody (biotinylated)

-

Streptavidin-HRP

-

Analyte Standard

-

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[5]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[5]

-

Blocking Buffer (e.g., 1% BSA in PBS)[6]

-

Substrate (e.g., TMB)[5]

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Methodology:

-

Plate Coating:

-

Washing:

-

Aspirate the coating solution from each well.

-

Wash each well three times with 300 µL of Wash Buffer.[5]

-

-

Blocking:

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Standard and Sample Incubation:

-

Prepare serial dilutions of the analyte standard in Blocking Buffer.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.[7]

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Streptavidin-HRP Incubation:

-

Dilute Streptavidin-HRP to its optimal concentration in Blocking Buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well.

-

Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Repeat the washing step as described in step 2, but increase to five washes.

-

-

Substrate Development:

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.[5]

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a plate reader.

-

Protocol 2: MSD Multiplex Cytokine Assay (Electrochemiluminescence)

This protocol is a general guideline for a typical MSD multiplex assay. Refer to the specific kit insert for detailed instructions.

Materials:

-

MSD MULTI-SPOT® 96-well plate (pre-coated with capture antibodies)

-

Calibrator Blend (for standard curve)

-

Detection Antibody Solution (containing SULFO-TAG™ labeled antibodies)

-

Diluent (specific to the kit)

-

MSD Read Buffer T

-

Plate shaker

-

MSD Sector Imager

Methodology:

-

Reagent Preparation:

-

Bring all reagents to room temperature.

-

Prepare the calibrator standards by performing a serial dilution of the Calibrator Blend in the specified diluent.[8]

-

Prepare the Detection Antibody Solution by diluting the stock solution in the specified diluent.

-

-

Sample and Calibrator Addition:

-

Add 50 µL of calibrators and samples to the appropriate wells of the pre-coated MSD plate.

-

-

Incubation:

-

Seal the plate and incubate at room temperature with shaking (e.g., 500-1000 rpm) for 2 hours.[8]

-

-

Washing:

-

Wash the plate three times with at least 150 µL/well of Wash Buffer.

-

-

Detection Antibody Addition:

-

Add 25 µL of the prepared Detection Antibody Solution to each well.[8]

-

-

Incubation:

-

Seal the plate and incubate at room temperature with shaking for 2 hours.[8]

-

-

Washing:

-

Repeat the washing step as described in step 4.

-

-

Read Buffer Addition:

-

Add 150 µL of 1X Read Buffer T to each well.[9]

-

-

Data Acquisition:

-

Analyze the plate immediately on an MSD Sector Imager. The instrument will apply a voltage to the plate and measure the intensity of the emitted light.

-

Data Analysis and Interpretation

ELISA: Data analysis for a quantitative ELISA involves generating a standard curve by plotting the optical density (OD) values of the standards against their known concentrations. A curve-fitting model, typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression, is used to generate the best-fit curve.[10][11] The concentrations of the unknown samples are then interpolated from this standard curve.[12] It is crucial to ensure that the OD values of the unknown samples fall within the linear range of the standard curve for accurate quantification.[13]

MSD: MSD instruments are equipped with DISCOVERY WORKBENCH® software for data analysis.[14][15] The software automatically calculates the concentrations of analytes in the unknown samples based on the standard curves generated for each analyte in the multiplex panel. The software typically uses a 4-parameter logistic curve fit.[14] The wide dynamic range of MSD assays reduces the need for multiple sample dilutions.

Conclusion: Choosing the Right Platform

Both Meso Scale Discovery and traditional ELISA are powerful immunoassay techniques with distinct advantages and disadvantages.

Traditional ELISA remains a cost-effective and widely accessible method for single-analyte quantification. It is a robust and well-established technique suitable for a variety of applications where high sensitivity and multiplexing are not primary requirements.

Meso Scale Discovery excels in applications demanding high sensitivity, a wide dynamic range, and the simultaneous measurement of multiple analytes from a small sample volume.[16] These features make it particularly well-suited for biomarker discovery and validation, clinical research, and studies involving precious or limited samples. The reduced number of wash steps and faster read times also contribute to a more efficient workflow.[1]

Ultimately, the choice between MSD and traditional ELISA will depend on the specific requirements of the research, including the number of analytes to be measured, the required sensitivity, the available sample volume, and budgetary considerations. For researchers and drug development professionals, a thorough understanding of the technical capabilities of each platform is essential for making an informed decision and generating high-quality, reliable data.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Why Electrochemiluminescence | Meso Scale Discovery [mesoscale.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. fortislife.com [fortislife.com]

- 6. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

- 7. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]

- 8. mesoscale.com [mesoscale.com]

- 9. mesoscale.com [mesoscale.com]

- 10. bosterbio.com [bosterbio.com]

- 11. betalifesci.com [betalifesci.com]

- 12. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]

- 13. ELISA Data Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. mesoscale.com [mesoscale.com]

- 15. mesoscale.com [mesoscale.com]

- 16. bioxpedia.com [bioxpedia.com]

Unraveling Cellular Conversations: A Technical Guide to Mean Squared Displacement Analysis of Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, understanding the dynamic interactions of proteins within signaling pathways is paramount for deciphering disease mechanisms and developing targeted therapeutics. Mean Squared Displacement (MSD) analysis, a powerful biophysical tool, offers a window into these molecular conversations by quantifying the motion of individual proteins. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of MSD analysis for studying intracellular signaling pathways.

The Core Principle: Decoding Motion with Mean Squared Displacement

At its heart, MSD analysis tracks the movement of individual fluorescently-labeled proteins over time. The mean squared displacement is calculated as the average of the squared distance a protein travels over increasing time intervals (Δt). The resulting MSD plot, a graph of MSD versus time lag, provides a wealth of information about the protein's diffusion characteristics.

A simple, freely diffusing protein will exhibit a linear relationship between MSD and time, from which a diffusion coefficient (D) can be extracted. However, the cellular environment is far from simple. Proteins within a signaling cascade may be confined to specific membrane domains, undergo directed transport, or transiently bind to other molecules. These deviations from free diffusion are reflected in the shape of the MSD curve, allowing researchers to infer the nature of the protein's interactions and its local environment. For instance, a downward curve suggests confined motion, while an upward curve can indicate directed transport.[1][2]

Visualizing the Workflow: From Cell to Data

The journey from a living cell to an insightful MSD plot involves a series of meticulous experimental and computational steps. The following workflow diagram illustrates the key stages of a typical single-particle tracking (SPT) and MSD analysis experiment.

Caption: A generalized workflow for MSD analysis of intracellular signaling proteins.

Key Experimental Protocols

Accurate and reproducible MSD analysis hinges on carefully executed experimental protocols. Below are detailed methodologies for the critical steps in the process.

Sample Preparation for Live-Cell Imaging

-

Cell Culture and Transfection:

-

Culture the cell line of interest in appropriate media and conditions. For example, MDA-MB-231 human breast cancer cells are typically maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding the protein of interest fused to a fluorescent protein (e.g., GFP, YFP) or a tag for organic dyes (e.g., HaloTag, SNAP-tag). Use a transfection reagent suitable for the cell line to achieve low expression levels, which is crucial for single-molecule imaging.[3]

-

Approximately 18-24 hours post-transfection, plate the cells onto glass-bottom imaging dishes.

-

-

Fluorescent Labeling (for HaloTag/SNAP-tag):

-

If using self-labeling tags, incubate the cells with a low concentration (typically in the nanomolar range) of the corresponding fluorescent ligand (e.g., Janelia Fluor dyes) for a short duration (e.g., 15-30 minutes) to label the protein of interest.

-

Wash the cells thoroughly with fresh media to remove any unbound dye.

-

Single-Particle Tracking (SPT) Microscopy

-

Microscope Setup:

-

Utilize a high-resolution fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope for imaging proteins at the plasma membrane, or a spinning-disk confocal microscope for intracellular proteins.[4]

-

Ensure the microscope is equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2 during imaging.

-

Use a high numerical aperture objective (e.g., 100x, NA 1.49) and an EMCCD or sCMOS camera for sensitive and rapid image acquisition.

-

-

Image Acquisition:

-

Acquire time-lapse image sequences (movies) of the cells at a high frame rate (e.g., 10-30 frames per second). The duration of the acquisition will depend on the photostability of the fluorophore and the dynamics of the protein.

-

Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

-

Data Processing and MSD Calculation

-

Particle Detection and Tracking:

-

Use specialized software such as TrackMate (an ImageJ/Fiji plugin), SMTracker, or sptPALM_viewer to detect and track the single fluorescent spots in the acquired image sequences.[5][6][7][8]

-

These programs typically employ algorithms that fit a 2D Gaussian function to the intensity profile of each spot to determine its precise coordinates in each frame. The positions of the same particle in consecutive frames are then linked to reconstruct its trajectory.

-

-

MSD Calculation:

-

The MSD for a given time lag (τ = nΔt, where n is the number of frames and Δt is the time between frames) is calculated from the reconstructed trajectories using the following formula: MSD(τ) = <(x(t+τ) - x(t))^2 + (y(t+τ) - y(t))^2> where (x(t), y(t)) are the coordinates of the particle at time t, and the average is taken over all time points and all trajectories.

-

Software packages like SMTracker and custom scripts in MATLAB or Python can be used to perform this calculation.[7][8]

-

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. MSD analysis has been instrumental in elucidating the dynamics of EGFR activation.

Caption: A simplified schematic of the EGFR signaling pathway.

Upon binding of its ligand, EGF, EGFR monomers dimerize and become activated through autophosphorylation. This initiates a downstream signaling cascade involving proteins like Grb2, Sos, Ras, and the MAPK pathway, ultimately leading to cell proliferation. MSD studies have revealed that the diffusion of EGFR is significantly altered upon activation.

Quantitative Data from EGFR MSD Analysis

The following table summarizes representative diffusion coefficients (D) and confinement sizes (L) for EGFR in different breast cancer cell lines, illustrating how MSD analysis can quantify changes in receptor dynamics that correlate with the metastatic potential of the cells.[9]

| Cell Line | Invasiveness | EGFR Diffusivity (D) (μm²/s) | EGFR Confinement Size (L) (μm) |

| MCF10A | Non-invasive | 0.08 ± 0.002 | 0.25 ± 0.005 |

| MDA-MB-468 | Low | 0.10 ± 0.003 | 0.28 ± 0.006 |

| MDA-MB-231 | High | 0.15 ± 0.004 | 0.35 ± 0.007 |

Data are presented as mean ± standard error of the mean.

These data demonstrate that in more invasive cancer cells, EGFR exhibits higher diffusivity and is confined to larger membrane domains, suggesting a more dynamic and potentially more active signaling state.

Case Study: Ras Protein Dynamics on the Plasma Membrane

Ras proteins are small GTPases that act as molecular switches in numerous signaling pathways, including the EGFR cascade. Their localization and dynamics at the plasma membrane are critical for their function. MSD analysis has been employed to study the diffusion of different Ras isoforms and their mutants.

Caption: The activation cycle of Ras proteins at the plasma membrane.

Quantitative Data from H-Ras MSD Analysis

The mobility of H-Ras is dependent on its activation state. The following table presents diffusion coefficients for wild-type H-Ras before and after stimulation, as well as for constitutively active and inactive mutants.[10][11]

| H-Ras Variant | Condition | Diffusion Coefficient (D) (μm²/s) |

| eYFP-H-Ras(wt) | Before Insulin | 0.50 ± 0.05 |

| eYFP-H-Ras(wt) | After Insulin | 0.30 ± 0.04 |

| eYFP-H-Ras(V12) | Constitutively Active | 0.25 ± 0.03 |

| eYFP-H-Ras(N17) | Constitutively Inactive | 0.60 ± 0.06 |

Data are presented as mean ± standard error of the mean.

These findings indicate that upon activation, H-Ras diffusion slows down, suggesting its incorporation into larger, less mobile signaling complexes or "nanoclusters" at the plasma membrane.

Conclusion and Future Perspectives

MSD analysis of single-particle tracking data is a powerful technique for quantitatively probing the dynamics of intracellular signaling pathways. It provides invaluable insights into protein-protein interactions, the influence of the cellular environment on protein mobility, and the spatiotemporal organization of signaling events. As imaging technologies and analytical methods continue to advance, including the integration of machine learning for trajectory analysis, MSD and related techniques will undoubtedly play an even more prominent role in unraveling the complexities of cellular signaling, with significant implications for both basic research and drug discovery.

References

- 1. Understanding Protein Mobility in Bacteria by Tracking Single Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inferring diffusion in single live cells at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Particle Tracking Photoactivated Localization Microscopy for Mapping Single-Molecule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Single molecule/particle tracking analysis program SMTracker 2.0 reveals different dynamics of proteins within the RNA degradosome complex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TrackAnalyzer: A Fiji/ImageJ toolbox for a holistic analysis of tracks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMTracker: a tool for quantitative analysis, exploration and visualization of single-molecule tracking data reveals highly dynamic binding of B. subtilis global repressor AbrB throughout the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing metastatic potential of breast cancer cells based on EGFR dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-molecule imaging analysis of Ras activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

Getting Started with Meso Scale Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Meso Scale Discovery (MSD) platform, a versatile and sensitive immunoassay technology widely used in biomedical research and drug development. This document details the core principles of MSD, provides step-by-step experimental protocols for key assays, offers guidance on data analysis and troubleshooting, and presents quantitative data to inform assay design and interpretation.

Core Principles of Meso Scale Discovery

Meso Scale Discovery technology is a multiplex immunoassay platform that utilizes electrochemiluminescence (ECL) for detection.[1][2] This technology offers significant advantages over traditional methods like ELISA, including higher sensitivity, a wider dynamic range, and the ability to measure multiple analytes simultaneously in a single well (multiplexing).[3][4]

The core of MSD technology lies in its proprietary MULTI-ARRAY® and MULTI-SPOT® plates, which have carbon electrodes integrated into the bottom of the wells.[5] These electrodes serve as the solid phase for the immunoassay and also drive the ECL reaction. The detection antibodies are labeled with a SULFO-TAG™, an electrochemiluminescent molecule that emits light upon electrochemical stimulation.[6] When a voltage is applied to the electrodes, the SULFO-TAG™ label in proximity to the electrode surface initiates a chemical reaction that results in the emission of light, which is then measured by a sensitive CCD camera.[5] This detection method is highly sensitive, with detection limits often in the picogram to femtogram per milliliter range.[1]

Advantages of MSD Technology:

-

High Sensitivity: The ECL detection mechanism allows for the detection of analytes at very low concentrations.[1]

-

Wide Dynamic Range: MSD assays can accurately quantify analytes over several orders of magnitude, minimizing the need for multiple sample dilutions.[2]

-

Multiplexing Capability: The ability to pattern up to 10 different capture antibodies in a single well enables the simultaneous measurement of multiple analytes, saving sample volume and time.[3]

-

Reduced Matrix Effects: The technology is less susceptible to interference from components in complex biological samples like serum and plasma.[3]

-

Low Sample Volume: Assays typically require only 1-25 µL of sample.[5]

-

Faster Workflow: Simpler protocols and reduced wash steps lead to quicker results compared to traditional ELISA.[5]

Key Experimental Protocols

This section provides detailed methodologies for common MSD assays. It is important to consult the specific product inserts for individual kits, as protocols may vary.[7]

Sandwich Immunoassay

This is the most common assay format for detecting larger molecules like cytokines and other proteins.

Methodology:

-

Plate Coating (if using uncoated plates):

-

Dispense capture antibody solution into the wells of an MSD plate.

-

Incubate for 1-2 hours at room temperature with shaking, or overnight at 4°C.

-

Wash the plate 3 times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).[8]

-

-

Blocking:

-

Add 150 µL of blocking solution (e.g., MSD Blocker A) to each well.

-

Incubate for 1 hour at room temperature with vigorous shaking (300-1000 rpm).[9]

-

Wash the plate 3 times.

-

-

Sample/Calibrator Incubation:

-

Detection Antibody Incubation:

-

Reading the Plate:

Bridging Immunoassay for Anti-Drug Antibody (ADA) Detection

This assay format is commonly used in immunogenicity testing to detect antibodies against a therapeutic drug.

Methodology:

-

Master Mix Preparation:

-

Prepare a master mix containing the biotin-labeled drug and the SULFO-TAG™ labeled drug.

-

-

Sample Incubation:

-

In a polypropylene (B1209903) plate, combine 50 µL of the master mix with 25 µL of the sample (containing potential ADAs).

-

Seal the plate and incubate for 1 hour to overnight at room temperature with moderate shaking.[14]

-

-

Transfer to MSD Plate:

-

Washing and Reading:

Phosphoprotein and Cell-Based Assays

MSD offers specialized assays to measure protein phosphorylation and to analyze cell surface proteins on whole cells.

Phosphoprotein Assay Methodology:

-

Cell Lysate Preparation:

-

Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[16]

-

Determine the protein concentration of the lysates.

-

-

Assay Protocol (similar to sandwich immunoassay):

-

Block the pre-coated plate for 1 hour.[9]

-

Wash the plate and add 25 µL of diluted cell lysate (e.g., 20 µg of total protein).[17]

-

Incubate for 3 hours at room temperature with vigorous shaking.[17]

-

Wash and add 25 µL of SULFO-TAG™ detection antibody solution.[17]

-

Incubate for 1 hour with vigorous shaking.[17]

-

Wash and add 150 µL of 1X Read Buffer T before reading.[17]

-

Cell-Based Assay Methodology:

-

Cell Immobilization:

-

Add cells suspended in PBS to the wells of an MSD plate.

-

Incubate for 1 hour at 37°C to allow cells to attach to the carbon electrode surface.[18]

-

-

Assay Protocol:

-

Wash the plate 3 times with PBS to remove non-adherent cells.[18]

-

Add 25 µL of sample (e.g., antibody) and incubate for 1 hour at room temperature.[19]

-

Wash the plate 3 times with PBS.[19]

-

Add 25 µL of SULFO-TAG™ detection antibody and incubate for 1 hour.[19]

-

Wash, add Read Buffer T, and analyze the plate.[19]

-

Data Presentation and Analysis

A key output of an MSD experiment is a quantitative measure of the light emitted from each well, reported in arbitrary units. To determine the concentration of the analyte in unknown samples, a standard curve is generated using a series of calibrators of known concentrations.

Standard Curve and Data Analysis

MSD's DISCOVERY WORKBENCH® software is typically used for data analysis. The software fits the standard curve data to a 4-parameter logistic (4-PL) model to calculate the concentrations of the unknown samples.

Quantitative Data Summary

The following tables provide examples of typical performance characteristics for MSD assays. Data is often presented in validation reports for specific kits, such as the V-PLEX panels.

Table 1: Sample Preparation Guidelines

| Sample Type | Starting Material Recommendation | Notes |

| Serum/Plasma | Dilute at least 1:4 for cytokine assays.[20] May require higher dilutions for abundant analytes. | Avoid multiple freeze-thaw cycles.[20] |

| Cell Culture Supernatants | Can often be run neat. | If using serum-free media, add carrier protein (e.g., 1% BSA).[11] |

| Cell Lysates | Dilute to a final protein concentration of 0.4-0.8 µg/µL.[21][22] | Use lysis buffer with protease and phosphatase inhibitors.[16] |

| Tissue Homogenates | Homogenize tissue in ice-cold lysis buffer.[16] | Brain, liver, and other tissues have been successfully used.[23] |

| Urine | May be run neat or diluted. | Centrifuge to remove any particulate matter. |

| Cerebrospinal Fluid (CSF) | Often run with minimal dilution. | V-PLEX neuroinflammation panels are validated for CSF.[4] |

Table 2: Example Performance Characteristics (V-PLEX Mouse Proinflammatory Panel 1)

| Analyte | Lower Limit of Quantification (pg/mL) | Upper Limit of Quantification (pg/mL) | Intra-plate Precision (%CV) | Inter-plate Precision (%CV) |

| IFN-γ | 1.23 | 450 | ≤ 10% | ≤ 12% |

| IL-1β | 2.44 | 900 | ≤ 10% | ≤ 12% |

| IL-6 | 7.32 | 2700 | ≤ 10% | ≤ 12% |

| TNF-α | 1.23 | 450 | ≤ 10% | ≤ 12% |

| (Data is illustrative and based on typical performance. Refer to specific kit documentation for precise values.) |

Troubleshooting

This section provides guidance on common issues encountered during MSD assays.

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | - Insufficient washing- Inadequate blocking- High detection antibody concentration | - Increase the number of wash steps or wash volume.- Optimize blocking buffer and incubation time.- Titrate the detection antibody to a lower concentration.[24] |

| Low or No Signal | - Incorrect reagent addition- Inactive reagents (improper storage)- Low analyte concentration- Incorrect plate type used | - Double-check the assay protocol and reagent addition steps.- Ensure reagents are stored correctly and are within their expiration date.- Concentrate the sample if possible, or use a more sensitive assay (e.g., S-PLEX).- Verify the correct plate type is being used for the assay (e.g., streptavidin plate for bridging assays).[25] |

| High Variability (%CV) | - Pipetting errors- Inconsistent washing- Bubbles in wells- Inconsistent incubation times or temperatures | - Use calibrated pipettes and proper pipetting technique.- Ensure consistent and thorough washing for all wells.- Be careful not to introduce bubbles when adding Read Buffer.[13]- Maintain consistent incubation conditions for all plates. |

| Poor Standard Curve | - Improper calibrator dilution- Degraded calibrators- Incorrect curve fitting model | - Prepare fresh calibrator dilutions for each assay.- Store calibrators according to the manufacturer's instructions.- Ensure the correct data analysis software and curve fit model are used. |

References

- 1. Meso Scale Discovery (MSD) - Creative Diagnostics [qbd.creative-diagnostics.com]

- 2. Meso Scale Discovery (MSD) Assays | KCAS Bio [kcasbio.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. mesoscale.com [mesoscale.com]

- 5. biopharmadive.com [biopharmadive.com]

- 6. Our Immunoassays | Meso Scale Discovery [mesoscale.com]

- 7. Manuals and Guides | Meso Scale Discovery [mesoscale.com]

- 8. mesoscale.com [mesoscale.com]

- 9. mesoscale.com [mesoscale.com]

- 10. Assay Kits | Meso Scale Discovery [mesoscale.com]

- 11. mesoscale.com [mesoscale.com]

- 12. mesoscale.com [mesoscale.com]

- 13. nebiolab.com [nebiolab.com]

- 14. mesoscale.com [mesoscale.com]

- 15. mesoscale.com [mesoscale.com]

- 16. mesoscale.com [mesoscale.com]

- 17. mesoscale.com [mesoscale.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. mesoscale.com [mesoscale.com]

- 20. SOP FOR MESOSCALE DISCOVERY ASSAYS [protocols.io]

- 21. mesoscale.com [mesoscale.com]

- 22. mesoscale.com [mesoscale.com]

- 23. Can the assays be used with tissue lysates | Meso Scale Discovery [mesoscale.com]

- 24. agiosupport.com [agiosupport.com]

- 25. I m not getting any signal with my R-PLEX assay | Meso Scale Discovery [mesoscale.com]

Applications of Meso Scale Discovery (MSD) in Oncology Biomarker Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Meso Scale Discovery (MSD) technology in oncology biomarker studies. MSD's electrochemiluminescence (ECL) platform offers a unique combination of high sensitivity, wide dynamic range, and multiplexing capabilities, making it a powerful tool for the discovery, validation, and routine measurement of cancer biomarkers.[1][2][3] This document details the core principles of the technology, provides in-depth experimental protocols for key applications, and presents quantitative data and visualizations to aid in the understanding and implementation of MSD assays in oncology research and drug development.

Core Principles of Meso Scale Discovery (MSD) Technology

Meso Scale Discovery's platform is an immunoassay-based technology that utilizes electrochemiluminescence (ECL) for the detection of a wide range of biomolecules with high sensitivity and precision.[4][5] The core of the technology revolves around two key features: MULTI-ARRAY® and MULTI-SPOT® microplates and SULFO-TAG™ ECL labels.

MULTI-ARRAY® and MULTI-SPOT® Technology: MSD plates feature carbon electrodes integrated into the bottom of each well.[6] These electrodes serve as the solid phase for the immunoassay and have a binding capacity that is approximately 10 times greater than conventional polystyrene plates.[6] In MULTI-SPOT® plates, the surface of each well is patterned with up to 10 distinct spots, each capable of capturing a different analyte, enabling multiplexed analysis from a single, small-volume sample.[2][6]

SULFO-TAG™ Electrochemiluminescence: Detection is achieved using antibodies or other molecules conjugated with SULFO-TAG™ labels, which are a ruthenium(II) tris-bipyridyl complex. When an electrical potential is applied to the carbon electrodes in the presence of a co-reactant (tripropylamine, TPA) in the Read Buffer, the SULFO-TAG™ labels near the electrode surface are stimulated to emit light. This emitted light is measured by a sensitive CCD camera, and the intensity of the light is directly proportional to the amount of analyte present in the sample.[7]

The key advantages of this technology include:

-

High Sensitivity: The ECL process allows for signal amplification, leading to detection limits in the picogram to femtogram per milliliter range.[8]

-

Wide Dynamic Range: MSD assays typically have a dynamic range of 3-4 logs or more, enabling the measurement of both low and high abundance analytes in the same sample without the need for multiple dilutions.[9]

-

Multiplexing Capability: The ability to measure up to 10 different analytes simultaneously in a single well conserves precious samples and increases throughput.[3][9]

-

Reduced Matrix Effects: The technology demonstrates high tolerance to complex biological matrices such as cell lysates, serum, and plasma.[9]

-

Simple and Fast Workflow: The protocols are generally less time-consuming compared to traditional methods like ELISA and Western blotting.[10]

Logical Relationship of MSD Technology

Caption: Logical workflow of the Meso Scale Discovery (MSD) electrochemiluminescence immunoassay.

Quantitative Data Presentation

Meso Scale Discovery assays are widely used to generate quantitative data on biomarker levels in various oncology research settings, including in vitro cell-based assays and in vivo xenograft models. The following tables summarize representative quantitative data from MSD studies.

Table 1: Pharmacodynamic Effects of a PI3K Inhibitor (LY294002) on Phosphoprotein Levels in Human MCF7 Tumor Cells

| Analyte | IC50 (µM) |

| Phospho-AKT (Ser473) | 12.17 |

| Phospho-ERK1 (T202/Y204) | 0.2478 |

| Phospho-FOXO3a (Thr32) | Not Determined |

| Phospho-GSK-3B (Ser9) | 53.24 |

| Phospho-p70S6K (Thr389) | 2.209 |

| Phospho-PRAS40 (Thr246) | 46.82 |

| Phospho-PTEN (Ser380) | 11878 |

| Phospho-S6RP (Ser240/244) | 4.199 |

Data adapted from an MSD scientific poster on the development of a multiplex screening panel for the Akt signaling pathway. Human MCF7 cells were treated with serial dilutions of the PI3K inhibitor LY294002 for 30 minutes. IC50 is the concentration that inhibited the indicated analyte phosphorylation by 50%. Total analyte levels were not affected by treatment. Analysis was performed using 5 µg/mL of lysate.[11]